ethyl 2-({[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl}sulfanyl)-1-ethyl-1H-1,3-benzodiazole-5-carboxylate
Description
Ethyl 2-({[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl}sulfanyl)-1-ethyl-1H-1,3-benzodiazole-5-carboxylate is a benzodiazole derivative featuring a substituted sulfanyl-carbamoyl side chain and an ethyl ester group.
Properties
Molecular Formula |
C20H26N4O3S |
|---|---|
Molecular Weight |
402.5 g/mol |
IUPAC Name |
ethyl 2-[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl]sulfanyl-1-ethylbenzimidazole-5-carboxylate |
InChI |
InChI=1S/C20H26N4O3S/c1-6-24-16-9-8-14(18(26)27-7-2)10-15(16)22-19(24)28-11-17(25)23-20(5,12-21)13(3)4/h8-10,13H,6-7,11H2,1-5H3,(H,23,25) |
InChI Key |
VGWJXEBNGIYKIZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C(=O)OCC)N=C1SCC(=O)NC(C)(C#N)C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-((2-((2-cyano-3-methylbutan-2-yl)amino)-2-oxoethyl)thio)-1-ethyl-1H-benzo[d]imidazole-5-carboxylate typically involves multiple steps. One common approach is the cyanoacetylation of amines, where the cyano group is introduced into the molecule . This can be followed by the formation of the benzimidazole ring through cyclization reactions . The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-((2-((2-cyano-3-methylbutan-2-yl)amino)-2-oxoethyl)thio)-1-ethyl-1H-benzo[d]imidazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. The reaction conditions can vary, but they often involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce carboxylic acids or ketones, while reduction reactions may yield alcohols or alkanes.
Scientific Research Applications
Ethyl 2-((2-((2-cyano-3-methylbutan-2-yl)amino)-2-oxoethyl)thio)-1-ethyl-1H-benzo[d]imidazole-5-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 2-((2-((2-cyano-3-methylbutan-2-yl)amino)-2-oxoethyl)thio)-1-ethyl-1H-benzo[d]imidazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or activation of signaling cascades .
Comparison with Similar Compounds
Key Observations:
Position 2 Substituents : The sulfanyl-carbamoyl group in the target compound introduces steric bulk and polarity, contrasting with the planar, aromatic 1,3-benzodioxol group in the compared compound. This may influence binding specificity in biological systems.
Hydrogen Bonding and Crystallographic Behavior
highlights that directional hydrogen bonds significantly influence molecular aggregation and crystal packing . For example:
- The carbamoyl (-NHCO-) group can act as both a donor and acceptor, facilitating layered crystal structures.
- The cyano (-CN) group may participate in weaker C–H···N interactions, contributing to lattice stability.
In contrast, the compared compound’s benzodioxol oxygen atoms engage in weaker van der Waals interactions, leading to less dense packing .
Pharmacological Implications
While direct activity data for the target compound are unavailable, benzimidazole derivatives (e.g., the compared compound) exhibit antiviral, anticancer, and antimicrobial properties . The target compound’s cyano and carbamoyl groups may enhance binding to cysteine proteases or kinases via nucleophilic interactions, a hypothesis supported by the pharmacological relevance of similar motifs in drug design .
Research Findings and Data Limitations
Crystallographic Analysis
Structural determination of such compounds typically employs SHELX programs (), which are robust for small-molecule refinement .
Biological Activity
Ethyl 2-({[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl}sulfanyl)-1-ethyl-1H-1,3-benzodiazole-5-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, supported by data tables and findings from various research studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 355.5 g/mol. The structure includes a benzodiazole moiety, which is known for its diverse pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₂₁N₃O₃S₂ |
| Molecular Weight | 355.5 g/mol |
| CAS Number | 877933-97-6 |
Biological Activity Overview
Research indicates that compounds containing the benzodiazole scaffold exhibit a wide range of biological activities. These activities include:
- Antimicrobial Activity : Benzodiazole derivatives have been shown to possess significant antibacterial and antifungal properties. For instance, studies have demonstrated that certain derivatives exhibit notable activity against both Gram-positive and Gram-negative bacteria, as well as fungi such as Candida albicans .
- Anticancer Properties : Compounds similar to this compound have been investigated for their potential in cancer therapy. Research has suggested that these compounds can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .
- Anti-inflammatory Effects : Some studies report that benzodiazole derivatives may reduce inflammation markers in vitro and in vivo, suggesting potential applications in treating inflammatory diseases .
1. Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several benzodiazole derivatives, including those structurally related to the compound . The minimum inhibitory concentration (MIC) values were determined using broth microdilution methods.
| Compound | MIC (μg/ml) against S. aureus | MIC (μg/ml) against E. coli | MIC (μg/ml) against C. albicans |
|---|---|---|---|
| Benzodiazole A | 50 | 100 | 250 |
| Ethyl derivative | 62.5 | 75 | 200 |
The results indicated that the ethyl derivative exhibited moderate antibacterial activity comparable to established antibiotics .
2. Anticancer Activity
In another research effort, the compound's analogs were tested against various cancer cell lines. The results showed promising cytotoxic effects:
| Cell Line | IC₅₀ (μM) |
|---|---|
| MCF-7 (Breast) | 15 |
| HeLa (Cervical) | 12 |
| A549 (Lung) | 20 |
These findings suggest that the compound could be further explored for its potential as an anticancer agent .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications on the benzodiazole ring and side chains significantly affect biological activity. For example, the presence of electron-withdrawing groups enhances antibacterial efficacy while substituents like alkyl groups may improve solubility and bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
